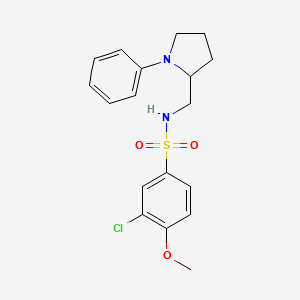

3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-24-18-10-9-16(12-17(18)19)25(22,23)20-13-15-8-5-11-21(15)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,15,20H,5,8,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBCZQNKRZKTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Sulfonamide Group: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where the amine group of the pyrrolidine displaces a leaving group on the benzene ring.

Final Coupling: The final step involves coupling the intermediate with 1-phenylpyrrolidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The chloro substituent can be displaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used to displace the chloro group under basic conditions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary or secondary amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C17H20ClN1O3S

Molecular Weight : 367.87 g/mol

IUPAC Name : 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

The compound features a sulfonamide group, a methoxy group, and a chloro substituent on a benzene ring, which contributes to its biological activity and chemical reactivity.

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with enhanced properties.

Medicine

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key areas of research include:

- Antibacterial Activity : Sulfonamides are recognized for their ability to inhibit bacterial folic acid synthesis. Studies have shown that related compounds exhibit significant antibacterial efficacy against strains such as Staphylococcus aureus and Streptococcus pneumoniae .

- Antiviral Effects : Research focusing on N-phenylbenzamide derivatives indicates that structurally similar compounds can inhibit hepatitis B virus replication in vitro, potentially linked to their ability to increase levels of antiviral proteins .

- Anticancer Potential : Investigations into sulfonamide-based compounds have demonstrated their capacity to induce apoptosis in cancer cell lines. For instance, one study highlighted the ability of a related sulfonamide derivative to modulate cancer cell survival pathways .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the customization of physical and chemical properties tailored to specific industrial needs.

Data Tables

| Application Area | Specific Activity | Example Studies |

|---|---|---|

| Chemistry | Intermediate in synthesis | Multi-step organic reactions leading to complex molecules |

| Medicine | Antibacterial | Inhibition against Staphylococcus aureus (IC50 values) |

| Antiviral | Inhibition of HBV replication linked to A3G levels | |

| Anticancer | Induction of apoptosis in human cancer cell lines | |

| Industry | Material development | Customization of polymers and coatings |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that a related sulfonamide derivative exhibited potent antibacterial activity against several Gram-positive bacteria, indicating the potential of 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide as an effective antimicrobial agent .

- Antiviral Effects : Research on derivatives similar to this compound showed significant inhibition of viral replication in vitro, suggesting promising applications in antiviral drug development .

- Anticancer Potential : Investigations revealed that compounds with similar structures could effectively induce apoptosis in various cancer cell lines, highlighting their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and pyrrolidine moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its pyrrolidine-phenyl substituent, which distinguishes it from other benzenesulfonamides. Below is a comparative analysis with structurally related analogs:

Key Observations :

Comparison with Analog Syntheses :

- Example 53 () : Utilized Suzuki-Miyaura coupling for introducing boronic acid derivatives, followed by palladium-catalyzed cross-coupling .

- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Prepared via direct sulfonylation of 2-anilinopyridin-3-amine with tosyl chloride .

The target compound’s synthesis may require specialized handling of the pyrrolidine-phenyl amine precursor, which is more complex than the aniline or pyridylamine substrates in simpler analogs.

Physicochemical Properties

- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., 2-chloro derivatives in ). However, the phenylpyrrolidine moiety could counterbalance this by increasing lipophilicity .

- Melting Points : The target compound’s melting point is unreported, but analogs with rigid heterocycles (e.g., Example 53 in ) exhibit higher melting points (175–178°C) due to crystalline packing .

Biological Activity

3-Chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro and methoxy group on the aromatic ring, as well as a pyrrolidine moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide can be represented as follows:

The biological activity of sulfonamides, including this compound, often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of the sulfonamide group is essential for this mechanism. Additionally, the chloro and methoxy substituents may influence the lipophilicity and binding affinity of the compound to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide exhibit significant antimicrobial properties. A study involving various sulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring can enhance antimicrobial activity due to increased lipophilicity and improved binding interactions with bacterial enzymes .

Antifungal Activity

The antifungal activity of related compounds has been linked to their ability to disrupt fungal cell wall synthesis and inhibit key metabolic pathways. The presence of electronegative substituents like chlorine in sulfonamides has been shown to enhance antifungal efficacy by improving interaction with target enzymes .

Cytotoxicity and Apoptosis

Preliminary studies suggest that 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide may induce cytotoxic effects in certain cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to trigger apoptosis through mitochondrial pathways, leading to cell death in cancer cells .

Case Studies

- Antimicrobial Efficacy : In a comparative study, a series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis, evidenced by increased caspase activity and DNA fragmentation assays .

Data Tables

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. Key steps include:

- Step 1: Reacting a chlorinated benzene sulfonyl chloride precursor with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .

- Step 2: Introducing the methoxy group via alkylation or demethylation reactions, requiring precise temperature control (60–100°C) and anhydrous solvents (e.g., THF or DCM) .

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/NMP | Enhances nucleophilicity of intermediates |

| Temperature | 70–90°C | Higher temperatures accelerate reaction but risk side products |

| Reaction Time | 12–24 hrs | Prolonged time improves conversion but may degrade sensitive groups |

Advanced: How can conflicting biological activity data for structural analogs be resolved?

Answer:

Discrepancies in activity (e.g., IC₅₀ values) often arise from structural variations (e.g., chloro vs. trifluoromethyl substituents) or assay conditions. Methodological approaches include:

- Molecular Dynamics (MD) Simulations: To compare binding modes of analogs with target proteins (e.g., kinases or GPCRs) .

- In Vitro Selectivity Panels: Test analogs against related receptors to identify off-target effects .

- Meta-Analysis of Published Data: Normalize activity metrics using standardized protocols (e.g., pH, buffer composition) .

Example: A chloro-substituted analog showed reduced activity compared to a fluoro-substituted variant in one study , but MD simulations revealed steric clashes in the binding pocket, explaining the discrepancy .

Basic: What spectroscopic and chromatographic methods validate purity and structure?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the methoxy group and pyrrolidine substitution pattern .

- HPLC-MS: Quantify purity (>95% required for pharmacological studies) and detect trace byproducts (e.g., des-chloro derivatives) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry, particularly for the pyrrolidine-methyl linkage .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Step 1: Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the 3-chloro and 4-methoxy positions .

Step 2: Measure activity in target-specific assays (e.g., enzyme inhibition, cell viability).

Step 3: Use computational tools (e.g., CoMFA or QSAR models) to correlate substituent properties (logP, Hammett constants) with activity .

SAR Table Example:

| Substituent | LogP | IC₅₀ (nM) | Notes |

|---|---|---|---|

| -Cl | 2.1 | 50 | Optimal balance of hydrophobicity |

| -CF₃ | 3.4 | 200 | Reduced solubility limits efficacy |

Advanced: What strategies improve solubility and bioavailability without compromising activity?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxy or pyrrolidine nitrogen .

- Formulation Optimization: Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

- Structural Modifications: Replace chloro with polar groups (e.g., -OH or -SO₃H) while maintaining binding affinity .

Basic: How to assess compound stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions .

- Kinetic Analysis: Monitor degradation rates via HPLC and identify breakdown products (e.g., sulfonic acid derivatives) .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How to resolve contradictions in reported receptor binding affinities?

Answer:

- X-ray Crystallography: Resolve binding poses to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to distinguish between high-affinity/low-specificity vs. low-affinity/high-specificity interactions .

- Mutagenesis Studies: Modify receptor residues (e.g., Tyr⁴⁵⁶ in a kinase) to test hypothesized binding mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.